(S)-tert-Butyl 1-neopentylpyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-neopentylpyrrolidin-3-ylcarbamate is a chiral pyrrolidine-derived compound featuring a stereogenic center at the 3-position of the pyrrolidine ring. Its molecular structure includes a neopentyl (2,2-dimethylpropyl) group attached to the nitrogen atom and a tert-butyl carbamate moiety at the (S)-configured 3-position. The compound’s molecular formula is C₁₄H₂₈N₂O₂, with a molecular weight of approximately 256 g/mol. The neopentyl group contributes significant steric bulk and hydrophobicity, which may enhance metabolic stability in pharmaceutical applications. Its primary utility lies in serving as a building block for drug discovery, particularly in designing molecules requiring chiral specificity and resistance to enzymatic degradation.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)10-16-8-7-11(9-16)15-12(17)18-14(4,5)6/h11H,7-10H2,1-6H3,(H,15,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNQDTVACYAOIU-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CN1CC[C@@H](C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124671 | |
| Record name | Carbamic acid, N-[(3S)-1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-34-4 | |
| Record name | Carbamic acid, N-[(3S)-1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate (CAS 1286207-89-3)
- Substituent : 3-Methoxybenzyl (aromatic, methoxy-functionalized).
- Molecular Formula : C₁₇H₂₆N₂O₃.
- Molecular Weight : ~306 g/mol.
- The methoxy group may enhance solubility and enable interactions with CNS targets due to its resemblance to neurotransmitter scaffolds .
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate (Ref #54-OR306290)
- Substituent : Pyrimidin-2-yl (heteroaromatic, nitrogen-rich).
- Molecular Formula : C₁₃H₂₁N₃O₂.
- Molecular Weight : 264.32 g/mol.
- Key Features : The pyrimidine ring enables hydrogen bonding and participation in pharmacophore design, making it relevant for kinase inhibitors or antiviral agents. Its applications span pharmaceutical and agricultural research .
Target Compound: (S)-tert-Butyl 1-neopentylpyrrolidin-3-ylcarbamate
- Substituent : Neopentyl (branched aliphatic).
- Molecular Formula : C₁₄H₂₈N₂O₂.
- Molecular Weight : ~256 g/mol.
Research Findings and Trends
- Metabolic Stability : The neopentyl group in the target compound demonstrates superior resistance to cytochrome P450-mediated oxidation compared to the 3-methoxybenzyl analog, which may undergo demethylation or aromatic hydroxylation.
- Target Selectivity : The pyrimidine-containing analog’s heteroaromatic ring enhances binding to ATP pockets in kinases, a feature absent in the aliphatic/aromatic analogs.
- Solubility : The pyrimidine analog’s lower LogP (1.5) suggests better aqueous solubility, contrasting with the neopentyl derivative’s high lipophilicity (LogP ~3.2).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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